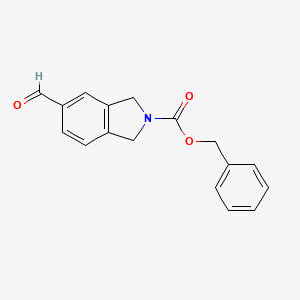

Benzyl 5-formylisoindoline-2-carboxylate

Description

Benzyl 5-formylisoindoline-2-carboxylate is a synthetic organic compound featuring an isoindoline core—a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. Key functional groups include a benzyl ester at position 2 and a formyl group (-CHO) at position 5. This structure renders the compound highly reactive, particularly in nucleophilic addition or cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

benzyl 5-formyl-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-11-14-6-7-15-9-18(10-16(15)8-14)17(20)21-12-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPUFJKUBWDHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl Ester Formation via Benzylation of Carboxylic Acids

The benzyl ester moiety in Benzyl 5-formylisoindoline-2-carboxylate is typically introduced by benzylation of the corresponding carboxylic acid. A convenient and efficient method for benzyl ester formation involves the use of 2-benzyloxypyridine as a benzyl transfer reagent, activated in situ by methyl triflate (MeOTf) in the presence of magnesium oxide (MgO) as a base.

| Parameter | Details |

|---|---|

| Reagents | 2-Benzyloxypyridine, methyl triflate, MgO |

| Solvent | Toluene or trifluorotoluene |

| Temperature | 0 °C initial, then heated to 85–90 °C |

| Reaction time | 24 hours |

| Yield | Good to excellent (up to 97% for intermediate) |

Protocol summary:

- 2-Benzyloxypyridine is prepared by heating benzyl alcohol with 2-chloropyridine and potassium hydroxide in toluene at reflux for 1 hour (yield ~97%).

- For benzyl ester synthesis, the carboxylic acid substrate is mixed with 2-benzyloxypyridine and MgO in toluene, cooled to 0 °C, followed by dropwise addition of methyl triflate.

- The reaction mixture is then heated to 90 °C for 24 hours.

- After workup and purification, the benzyl ester is obtained in high yield.

This method avoids the use of harsher benzylation reagents like benzyl halides and provides mild conditions compatible with sensitive functional groups.

Formylation of Isoindoline Derivatives at the 5-Position

Formylation of aromatic and heteroaromatic compounds such as isoindoline derivatives can be effectively achieved using the Vilsmeier–Haack reaction, which involves the reaction of the substrate with a Vilsmeier reagent generated from DMF and POCl3.

| Parameter | Details |

|---|---|

| Reagents | DMF, POCl3 (phosphorus oxychloride) |

| Solvent | DMF (also acts as reagent) |

| Temperature | 0 °C to room temperature |

| Reaction time | Several hours (typically 2–6 h) |

| Yield | High (up to 95% reported for related compounds) |

Combined Synthetic Route for Benzyl 5-formylisoindoline-2-carboxylate

A representative synthetic route based on literature analogs involves:

- Starting from 5-nitroisoindoline-2-carboxylic acid or its ester derivative.

- Esterification of the carboxyl group with benzyl alcohol under acidic conditions (e.g., concentrated sulfuric acid) to form the benzyl ester.

- Formylation at the 5-position using the Vilsmeier–Haack reaction to introduce the formyl group.

- Optional reduction of nitro groups or further functional group modifications as needed.

This route ensures high regioselectivity and functional group tolerance.

Experimental Data and Reaction Optimization

Preparation of 2-Benzyloxypyridine (Key Intermediate for Benzylation)

| Entry | Reagents (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzyl alcohol (1.0), 2-chloropyridine (1.1), KOH (3.3) | Toluene | Reflux (130) | 1 | 97 | No 18-crown-6 required |

| 2 | Same as entry 1 + 18-crown-6 (5 mol%) | Toluene | Reflux (130) | 1 | ~97 | Similar yield with crown ether |

Benzylation of Carboxylic Acid Substrates

| Entry | Substrate (Alcohol or Acid) | Reagents (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Carboxylic acid | 2-Benzyloxypyridine (2.0), MgO (2.0), MeOTf (2.0) | Toluene | 90 | 24 | High | Benzyl ester formation |

| 2 | Same as 1 | Pre-formed 2-benzyloxypyridine (2.0), MgO (2.0), MeOTf (2.0) | Trifluorotoluene | 85 | 24 | High | Alternative solvent for challenging cases |

Formylation via Vilsmeier–Haack Reaction

| Entry | Substrate | Reagents (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Benzyl isoindoline-2-carboxylate | DMF, POCl3 (1.2) | DMF | 0 to RT | 3 | ~95 | Selective formylation at C5 |

Literature Examples and Supporting Research

The benzylation method using 2-benzyloxypyridine and methyl triflate has been demonstrated to provide benzyl esters in good to excellent yields under mild conditions, avoiding harsher reagents and enabling compatibility with sensitive groups.

Formylation of related indole and isoindoline derivatives at the 5-position using the Vilsmeier–Haack reaction achieves high regioselectivity and yield, facilitating the synthesis of 5-formylisoindoline derivatives.

Synthetic routes involving esterification followed by formylation have been successfully applied to indole-2-carboxylic acid derivatives, which share structural similarity with isoindoline-2-carboxylates, supporting the applicability of these methods.

Summary Table of Preparation Methods

| Step | Method/Reaction | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1. Benzylation | Benzyl ester formation | 2-Benzyloxypyridine, MeOTf, MgO, toluene, 90 °C, 24 h | High | Mild, efficient benzyl transfer |

| 2. Formylation | Vilsmeier–Haack reaction | DMF, POCl3, 0 °C to RT, 3 h | ~95 | Selective formylation at 5-position |

| 3. Optional steps | Esterification or reduction steps | Acid catalysis, reducing agents as needed | Variable | Enables functional group manipulation |

Chemical Reactions Analysis

Types of Reactions

2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Conversion of the formyl group to a carboxylic acid

Reduction: Conversion of the formyl group to an alcohol

Substitution: Formation of new esters or amides depending on the nucleophile used

Scientific Research Applications

2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Structural Analogues: Isoindoline Derivatives

tert-Butyl 5-aminoisoindoline-2-carboxylate

- Structure: Shares the isoindoline core but substitutes the formyl group with an amino (-NH₂) group and the benzyl ester with a tert-butyl ester.

- Reactivity: The amino group enables participation in amidation or diazotization reactions, contrasting with the formyl group’s role in aldol or condensation reactions.

Ethyl 6-cyano-1H-indole-2-carboxylate

- Structure: Features an indole ring (benzene fused to pyrrole) rather than isoindoline, with a cyano (-CN) group at position 6 and an ethyl ester.

- Properties : Molecular weight = 214.23 g/mol; the unsaturated indole ring increases aromaticity, affecting electronic properties and reactivity compared to the saturated isoindoline core .

Functional Group Variations: Esters and Aldehydes

Benzyl Benzoate (BB)

- Structure : A simple benzyl ester of benzoic acid, lacking the isoindoline core.

- Applications : Widely used as a topical scabicide (25% formulation), demonstrating high efficacy (87% cure rate) but causing skin irritation in 24% of patients . Contrastingly, benzyl 5-formylisoindoline-2-carboxylate is likely employed in synthetic chemistry rather than direct therapeutic applications.

1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde

- Structure : Contains a benzyl group and carboxaldehyde on a dihydroindole scaffold.

- Properties : Molecular weight = 237.30 g/mol; the carboxaldehyde group parallels the formyl reactivity in benzyl 5-formylisoindoline-2-carboxylate, but the indole scaffold differs in conjugation and solubility .

Data Tables

Table 1: Physical and Chemical Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| Benzyl 5-formylisoindoline-2-carboxylate* | ~265 (estimated) | N/A | Benzyl ester, formyl | Synthetic intermediate |

| tert-Butyl 5-aminoisoindoline-2-carboxylate | 234.30 | N/A | tert-Butyl ester, amino | Pharmaceutical synthesis |

| Indole-5-carboxylic acid | 161.15 | 208–210 | Carboxylic acid | Organic synthesis |

| Benzyl Benzoate (BB) | 212.25 | N/A | Benzyl ester | Topical scabicide |

| 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde | 237.30 | N/A | Benzyl, carboxaldehyde | Chemical intermediate |

*Estimated based on structural analogs.

Key Research Findings

Functional Group Impact: The formyl group in benzyl 5-formylisoindoline-2-carboxylate offers distinct reactivity compared to amino or cyano groups in analogs, enabling diverse downstream modifications .

Ester Influence : Benzyl esters generally exhibit better solubility in organic solvents than tert-butyl or ethyl esters, facilitating use in organic synthesis .

Structural Core Differences : The saturated isoindoline core may confer greater conformational flexibility compared to aromatic indole derivatives, influencing binding interactions in catalysis or drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.